molecular formula C23H24FN3O B2577750 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone CAS No. 1219904-31-0

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone

Cat. No. B2577750
CAS RN: 1219904-31-0
M. Wt: 377.463
InChI Key: VQVYIUFWPJZGIK-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone, also known as FP-MDMB-4en-PINACA, is a synthetic cannabinoid that has gained attention in recent years due to its use as a research chemical. It is a potent agonist of the cannabinoid receptors, and its effects on the body are still being studied.

Scientific Research Applications

Synthetic Chemistry and Crystallography

Research in synthetic chemistry has led to the development of complex boric acid ester intermediates with benzene rings through a multi-step substitution reaction. These intermediates, including compounds with pyrrolidin-1-yl methanone functional groups, have been structurally characterized using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies not only advance the synthesis of novel organic compounds but also provide deep insights into their structural conformations and physicochemical properties through computational methods like density functional theory (DFT) (Huang et al., 2021).

Pharmacological Research

Compounds with the phenylpiperazin-1-yl)methanone structure have been explored for their pharmacological potential. For instance, β-carboline derivatives have been synthesized and evaluated for their selective anti-HIV-2 activity, highlighting the significant role of chemical synthesis in developing new therapeutic agents (Ashok et al., 2015). Furthermore, the development of precipitation-resistant solution formulations for poorly water-soluble compounds exemplifies the critical intersection of chemistry and drug formulation to enhance the bioavailability of potential pharmaceuticals (Burton et al., 2012).

Antifungal and Antimicrobial Research

The synthesis and evaluation of novel derivatives, such as those combining pyrazolyl and arylpiperazin-1-yl methanone groups, have been investigated for their antifungal and antimicrobial activities. These studies contribute to the search for new compounds that can address drug-resistant strains of bacteria and fungi, offering potential pathways for the development of new antimicrobial agents (Lv et al., 2013).

properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c24-21-8-6-19(7-9-21)20-16-22(25-17-20)23(28)27-14-12-26(13-15-27)11-10-18-4-2-1-3-5-18/h1-9,16-17,25H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVYIUFWPJZGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-phenethylpiperazin-1-yl)methanone

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